2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 4-fluorophenylthioether group linked to an ethylpyrazole-pyridin-3-yl backbone via an acetamide bridge. Its molecular formula is C₁₈H₁₆FN₅OS (calculated from structural analysis), with a molecular weight of 369.42 g/mol. Synthesis typically involves alkylation of α-chloroacetamide intermediates with thiol-containing aromatic precursors under basic conditions, followed by coupling with pyrazole-ethylamine derivatives .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-16-3-5-17(6-4-16)25-13-18(24)21-8-9-23-12-15(11-22-23)14-2-1-7-20-10-14/h1-7,10-12H,8-9,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSDFEJXJLQUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments.
- IUPAC Name : this compound
- Molecular Weight : 354.4 g/mol
- Structure : The compound features a fluorinated phenyl group, a sulfanyl linkage, and a pyrazole derivative, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in inflammatory responses. The compound has been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in the inflammatory process. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory potential of compounds similar to this compound. For instance:
These results indicate that the compound exhibits a promising capacity to modulate inflammatory responses.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The following table summarizes some findings regarding its cytotoxic effects:
These results suggest that the compound may have potential as an anticancer agent, particularly against specific cancer cell lines.
Case Studies
In a notable case study, researchers evaluated the pharmacokinetics and pharmacodynamics of related compounds in preclinical models. The study involved administering the compound to rodents and assessing its effects on inflammatory markers and tumor growth. Results indicated significant reductions in both TNF-alpha levels and tumor size compared to control groups, highlighting the therapeutic potential of targeting p38 MAPK pathways with this class of compounds.
Comparison with Similar Compounds
Fluorophenylsulfanyl vs. Chlorophenyl/Other Halogenated Groups
- The 4-fluorophenylsulfanyl group in the target compound offers moderate electronegativity and metabolic stability compared to chlorophenyl analogs (e.g., ), which exhibit higher lipophilicity but increased risk of bioaccumulation .
- Replacement with difluorophenyl (as in ) improves target selectivity in inflammatory pathways due to enhanced hydrogen-bonding interactions .
Pyridin-3-yl-Pyrazole vs. Triazole/Benzothiazole Backbones
- The pyridin-3-yl-pyrazole system is associated with kinase inhibition (e.g., JAK2 or EGFR targets), whereas triazole derivatives () are linked to anti-inflammatory or antiproliferative effects via ROS modulation .
- Benzothiazole analogs () prioritize antiviral activity through protease binding, attributed to the rigid heterocycle and sulfonamide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
